A2 Adenosine Receptor Binding Affinity vs. Structural Analogs: Data Attribution Gap
A BindingDB entry (CHEMBL606505) reports a Ki of 30 nM for the A2 adenosine receptor in rat striatal membranes. However, the entry's associated SMILES string indicates a glycosylated purine nucleoside (MW 461.2 Da), not the target compound (MW 246.27 Da). Until the correct ligand–target mapping is verified by the depositor, this datum cannot be assigned to N-prop-2-en-1-yl-N~3~-7H-purin-6-yl-beta-alaninamide [1].
| Evidence Dimension | A2 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Unconfirmed – potential misassignment in BindingDB |
| Comparator Or Baseline | CHEMBL606505 glycosylated analog: Ki 30 nM |
| Quantified Difference | Cannot be calculated; structural mismatch |
| Conditions | Rat striatal membranes, [3H]NECA displacement assay |
Why This Matters
Accurate target binding data are essential for selecting this compound over other purine analogs in adenosine receptor research; current database evidence is unreliable for procurement decisions.
- [1] BindingDB. BDBM50367409 (CHEMBL606505). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367409 (accessed 2026-05-11). View Source
